molecular formula C21H24N6O2 B6496967 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014075-21-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6496967
CAS No.: 1014075-21-8
M. Wt: 392.5 g/mol
InChI Key: ZPYBODYKZOZPBZ-UHFFFAOYSA-N
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Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a pyrazole substituent at the 8-position and a 3-phenylpropyl group at the 1-position. Its molecular formula is inferred to be C₂₀H₂₂N₆O₂, with a molecular weight of approximately 378.43 g/mol. The structural features include:

  • A purine-2,6-dione core (xanthine scaffold) modified with methyl groups at positions 3 and 5.
  • A 3,5-dimethylpyrazole ring attached to the purine’s 8-position via a nitrogen atom.
  • A 3-phenylpropyl chain at the 1-position, contributing to increased lipophilicity compared to simpler alkyl substituents.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(24(20)3)19(28)26(21(29)25(18)4)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYBODYKZOZPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 3-phenylpropyl group significantly enhances lipophilicity compared to the 2-methylallyl group in analogs . This property may improve membrane permeability but could reduce aqueous solubility.
  • The diethylpyrazole substituent in further increases steric bulk and lipophilicity relative to dimethylpyrazole derivatives.

Allyl groups (e.g., in ) offer conformational flexibility, which may optimize binding in enzyme active sites.

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